Etonitazene Exhibits 1,000-Fold Greater In Vivo Antinociceptive Potency Relative to Morphine in Mouse Model
Among nitazene analogs, etonitazene demonstrates the highest in vivo antinociceptive potency within its class. In the warm-water tail-flick assay using male C57BL/6J mice, etonitazene produced antinociceptive effects with an ED50 of 0.000058 mg/kg following subcutaneous administration. This represents a 1,000-fold greater potency than morphine under the same experimental conditions [1].
| Evidence Dimension | In vivo antinociceptive potency (ED50) |
|---|---|
| Target Compound Data | Etonitazene: ED50 = 0.000058 mg/kg (s.c.) |
| Comparator Or Baseline | Morphine: ED50 = 0.058 mg/kg (s.c., inferred from 1,000-fold difference) |
| Quantified Difference | 1,000-fold higher potency |
| Conditions | Male C57BL/6J mice; warm-water tail-flick assay at 50°C; subcutaneous administration |
Why This Matters
This quantitative potency differential identifies etonitazene as the appropriate selection for ultra-high sensitivity in vivo opioid studies, while ruling out morphine as a potency-matched comparator.
- [1] Glatfelter GC, Vandeputte MM, Chen L, Walther D, Tsai MM, Shi L, et al. Characterization of novel nitazene recreational drugs: Insights into their risk potential from in vitro μ-opioid receptor assays and in vivo behavioral studies in mice. Pharmacol Res. 2024;210:107503. View Source
